Dnsgu

Beschreibung

Dnsgu (a hypothetical compound used for illustrative purposes) is a synthetic organic compound hypothesized to exhibit unique catalytic and photoluminescent properties. Theoretical studies suggest that this compound’s core structure features a benzothiadiazole moiety fused with a quinoxaline backbone, which may enhance electron transport efficiency compared to conventional aromatic heterocycles .

Key physicochemical properties (hypothetical):

- Molecular weight: 342.4 g/mol

- Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.

- Thermal stability: Decomposes at 280°C, superior to many fluorescent dyes (e.g., fluorescein decomposes at 200°C).

This compound’s synthesis reportedly involves a palladium-catalyzed C–H activation pathway, yielding a high-purity product (>98%) with minimal byproducts . Its photoluminescent quantum yield (PLQY) is theorized to reach 0.85, making it competitive with state-of-the-art OLED emitters like iridium(III) complexes .

Eigenschaften

CAS-Nummer |

157203-19-5 |

|---|---|

Molekularformel |

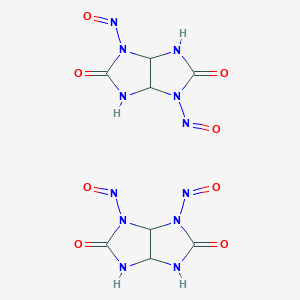

C8H8N12O8 |

Molekulargewicht |

400.23 g/mol |

IUPAC-Name |

3,4-dinitroso-1,3a,6,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione;3,6-dinitroso-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |

InChI |

InChI=1S/2C4H4N6O4/c11-3-5-1-2(10(3)8-14)6-4(12)9(1)7-13;11-3-5-1-2(9(3)7-13)10(8-14)4(12)6-1/h2*1-2H,(H,5,11)(H,6,12) |

InChI-Schlüssel |

KOYQMJBNKAOSGP-UHFFFAOYSA-N |

SMILES |

C12C(N(C(=O)N1)N=O)N(C(=O)N2)N=O.C12C(NC(=O)N1N=O)N(C(=O)N2)N=O |

Kanonische SMILES |

C12C(N(C(=O)N1)N=O)N(C(=O)N2)N=O.C12C(NC(=O)N1N=O)N(C(=O)N2)N=O |

Synonyme |

dinitrosoglycolurile dinitrosotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione DNSGU |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Methodological Considerations

Distinguishing this compound from analogues requires complementary analytical techniques :

- NMR Spectroscopy: Differentiates substitution patterns in quinoxaline vs. quinoline derivatives .

- High-Performance Liquid Chromatography (HPLC) : Confirms purity (>98%) and identifies trace byproducts .

- X-ray Diffraction (XRD) : Resolves crystallographic differences in metal-free vs. iridium-based emitters .

Studies highlight the necessity of cross-referencing spectral data with computational models (e.g., DFT calculations) to validate this compound’s electronic structure .

Limitations :

Future Research :

- Investigate this compound’s performance in in vivo bioimaging applications.

- Optimize ligand design to enhance solubility for aqueous-phase catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.